5-Phenethyl-1,3,5-triazinane-2-thione
CAS No.:
Cat. No.: VC10945124
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15N3S |
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Molecular Weight | 221.32 g/mol |
IUPAC Name | 5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Standard InChI | InChI=1S/C11H15N3S/c15-11-12-8-14(9-13-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13,15) |
Standard InChI Key | DERVQHYGLXXOOB-UHFFFAOYSA-N |
SMILES | C1NC(=S)NCN1CCC2=CC=CC=C2 |
Canonical SMILES | C1NC(=S)NCN1CCC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a six-membered 1,3,5-triazinane ring, a partially saturated triazine derivative, with two distinct substituents:
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A phenethyl group (-CH₂CH₂C₆H₅) at the 5-position, introducing aromatic character and steric bulk.
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A thione group (-C=S) at the 2-position, conferring electrophilic reactivity and hydrogen-bonding capacity .
The chair conformation of the triazinane ring minimizes steric strain, while the phenethyl moiety extends planar aromaticity perpendicular to the heterocycle. This spatial arrangement influences intermolecular interactions and solubility profiles.
Systematic Nomenclature
The IUPAC name 5-phenethyl-1,3,5-triazinane-2-thione reflects substitution patterns and functional group priority . Alternative names include:
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5-(2-Phenylethyl)-1,3,5-triazinan-2-thione (German ACD/IUPAC variant)
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5-(2-Phényléthyl)-1,3,5-triazinane-2-thione (French ACD/IUPAC variant) .
Table 1: Key Structural Descriptors
Synthesis and Purification
General Synthetic Routes
The synthesis of 5-phenethyl-1,3,5-triazinane-2-thione follows methodologies analogous to those used for related triazinane thiones . A representative pathway involves:
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Condensation: Reacting phenethylamine with carbon disulfide (CS₂) in basic aqueous media to form a dithiocarbamate intermediate.
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Cyclization: Adding formaldehyde (HCHO) to induce cyclization into the triazinane ring.
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Acidification: Treating with hydrochloric acid (HCl) to precipitate the product .
Critical parameters include:
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Temperature: 0–5°C during CS₂ addition to control exothermicity.
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Purification: Recrystallization from dichloromethane (DCM) or ethanol.
Table 2: Synthetic Conditions for Analogous Compounds
Compound | Yield (%) | m.p. (°C) | Solubility | Source |
---|---|---|---|---|
5-(2-Hydroxyethyl)-3-methyl derivative | 67 | 130–132 | DCM | |
1,5-Dibenzyl analog | N/A | N/A | DCM |
Optimization Challenges
Key challenges in scaling synthesis include:
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Thione tautomerism: Keto-enol equilibria may lead to byproducts without strict pH control.
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Phenethyl group stability: Potential oxidative degradation of the benzyl moiety under basic conditions.
Physicochemical Properties
Thermodynamic Stability
The compound exhibits moderate thermal stability, with decomposition expected above 200°C based on triazinane analogs. The thione group enhances stability compared to oxo derivatives via resonance delocalization.
Reactivity and Functionalization
Thione Group Reactivity
The C=S moiety participates in:
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Alkylation: Reacting with alkyl halides to form thioethers.
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Coordination chemistry: Acting as a soft ligand for transition metals (e.g., Pd, Pt).
Ring Modification
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Oxidation: Controlled oxidation converts thione to sulfone, altering electronic properties.
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N-Functionalization: Quaternization of ring nitrogen atoms enhances water solubility.
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